4-Allyl-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
The compound of interest, 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated benzoic acids and their derivatives, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of various fluorinated benzoic acids, such as tetrafluoroterephthalic acid and 4-sulpho-2,3,5,6-tetrafluorobenzoic acid, has been reported, indicating the interest in such compounds for their potential applications in creating new materials and chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from different fluorinated precursors. For example, tetrafluoroterephthalic acid is synthesized by reacting tetrafluorobenzene with n-butyllithium followed by carbonation with CO2 . Similarly, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid is synthesized from pentafluorobenzoic acid through oxidation and subsequent reactions . These methods suggest that the synthesis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid would likely involve a fluorinated benzoic acid precursor with subsequent functionalization to introduce the allyl group.
Molecular Structure Analysis
The molecular structures of related fluorinated benzoic acids have been determined using techniques such as X-ray crystallography. For instance, the structure of tri-n-butyltin 2,6-difluorobenzoate shows a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms . The crystal structure of tetrafluoroterephthalic acid reveals dimeric units as a characteristic feature . These findings highlight the complex and varied molecular geometries that fluorinated benzoic acids can adopt, which would be an important consideration in the analysis of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acids is demonstrated through various chemical reactions. For example, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid undergoes reactions with DMF/SOCl2, methanol, aniline, PCl5, and SF4 to yield a range of derivatives . These reactions indicate that the fluorinated benzoic acid core is versatile and can participate in different chemical transformations, which would be relevant for the study of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their molecular structures and the presence of fluorine atoms. For example, the solubility, thermal stability, and hydrogen bonding capabilities of tetrafluoroterephthalic acid have been studied, showing that it forms an extensive hydrogen bonding network in its hydrated crystal form . The presence of fluorine atoms can also affect the acidity, reactivity, and spectral properties, as seen in the NMR spectra analysis of various fluorinated benzo[b]thiophens . These properties would be crucial in understanding the behavior of 4-Allyl-2,3,5,6-tetrafluorobenzoic acid in different environments and its potential applications.
Scientific Research Applications
1. Synthesis of Complexes with Photoluminescent Properties
- Application Summary: This compound is used in the synthesis of molecular compounds and coordination polymers of Zn2+, Mn2+, Cd2+, Eu3+, and Tb3+ . These complexes have potential applications in the field of photoluminescence.
- Methods of Application: A weighted sample of 4-allyl-2,3,5,6-tetrafluorobenzoic acid was added to a mixture of water and EtOH under stirring, and then a weighted sample of barium hydroxide was added to the resulting mixture .
- Results or Outcomes: The prepared compounds were characterized by single-crystal XRD, powder XRD, IR spectroscopy, and CHN analysis . The photoluminescent properties of the 5Eu and 5Tb complexes were studied .
2. Pharmaceutical Intermediate
- Application Summary: 4-Allyl-2,3,5,6-tetrafluorobenzoic acid is used as a pharmaceutical intermediate .
3. Synthesis of Diterpenoid Analogs
- Application Summary: 2,3,4,5-Tetrafluorobenzoic Acid, a compound similar to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, is used in the synthesis of diterpenoid analogs . These analogs have potential applications as antitumor compounds .
4. Preparation of Imidazolidine Derivatives
- Application Summary: 2,3,5,6-Tetrafluorobenzaldehyde, a compound related to 4-Allyl-2,3,5,6-tetrafluorobenzoic acid, was used in the preparation of 1,3- bis (2,4,6-trimethylphenyl)-2- (2,3,5,6-tetrafluorophenyl)imidazolidine and 1,3-dimethyl-2- (2,3,5,6-tetrafluorophenyl)imidazolidine .
5. Post-Synthetic Modification Reactions
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-prop-2-enylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c1-2-3-4-6(11)8(13)5(10(15)16)9(14)7(4)12/h2H,1,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INABVTWXXDFTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381398 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
CAS RN |
79538-02-6 | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Allyl-2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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